Mitratapide

描述

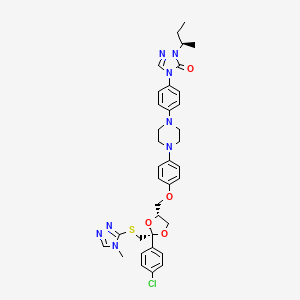

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41ClN8O4S/c1-4-26(2)45-35(46)44(25-39-45)31-11-9-29(10-12-31)42-17-19-43(20-18-42)30-13-15-32(16-14-30)47-21-33-22-48-36(49-33,27-5-7-28(37)8-6-27)23-50-34-40-38-24-41(34)3/h5-16,24-26,33H,4,17-23H2,1-3H3/t26-,33-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSRVYUCBOCBLY-XOOFNSLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41ClN8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016298 | |

| Record name | Mitratapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179602-65-4 | |

| Record name | Mitratapide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179602-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitratapide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179602654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitratapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITRATAPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVW7T75XP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Mitratapide exerts its pharmacological effects through a dual mechanism, primarily centered on the inhibition of a key protein involved in lipid metabolism and secondarily influencing appetite regulation pathways. Its actions are localized to the gastrointestinal tract and the liver, leading to significant alterations in lipid absorption and processing.

Pharmacological Profile and Systems Biology Impacts

Pharmacodynamics of Mitratapide and its Metabolites

This compound's primary mechanism of action is the potent inhibition of the microsomal triglyceride transfer protein (MTP). europa.eu This protein is crucial for the assembly and secretion of apolipoprotein B-containing lipoproteins in the intestine. By inhibiting MTP at the level of the enterocyte, this compound effectively blocks the absorption of dietary lipids from the gut into the portal circulation. europa.eu This inhibition is evidenced by the accumulation of triglyceride-containing droplets within the enterocytes of treated animals, a phenomenon also observed in abetalipoproteinemia, a condition characterized by the genetic absence of MTP. europa.eu

Following oral administration, this compound undergoes extensive first-pass metabolism in the liver. europa.eu The primary metabolic pathway is sulphoxidation, which results in the formation of several active metabolites. europa.eu

Pharmacodynamic Activity of Principal Metabolites (e.g., M2, M3)

This compound is converted into principal metabolites, including the sulphoxide metabolites M1 and M2, and a sulphone metabolite, M3. europa.eu Research has demonstrated that these metabolites, particularly M2 and M3, possess significant pharmacological activity. europa.eu After repeated administration, the M3 metabolite becomes the predominant substance found in plasma and tissues. europa.eu

The pharmacokinetic profiles show that peak plasma concentrations of M1 and M2 are reached approximately 2 hours after oral dosing, while the M3 metabolite peaks later, between 6 to 8 hours. europa.eu The terminal plasma half-life of the parent compound is shorter than that of its metabolites, with the sulphone metabolite (M3) exhibiting the longest half-life. europa.eu

| Compound | Parameter | Value |

|---|---|---|

| This compound (Parent) | Steady-State Concentration (µg/mL) | 0.0068 |

| Terminal Plasma Half-Life (hours) | 6.3 | |

| Sulphoxide Metabolite (unspecified M1/M2) | Steady-State Concentration (µg/mL) | 0.0089 |

| Terminal Plasma Half-Life (hours) | 9.8 | |

| Sulphoxide Metabolite (unspecified M1/M2) | Steady-State Concentration (µg/mL) | 0.0167 |

| Terminal Plasma Half-Life (hours) | 11.7 | |

| Sulphone Metabolite (M3) | Steady-State Concentration (µg/mL) | 0.0471 |

| Terminal Plasma Half-Life (hours) | 44.7 |

Modulation of Postprandial Lipid Profiles (e.g., Triglycerides, Phospholipids, Cholesterol)

A direct consequence of this compound's MTP inhibition is a significant alteration of the postprandial lipid profile. In animal models, particularly dogs, treatment with this compound leads to markedly decreased serum concentrations of triglycerides, phospholipids, and cholesterol following a meal. europa.eu This dose-dependent reduction in key lipid components underscores the compound's potent effect on dietary fat processing and absorption. europa.eu The modulation of these lipids is a direct pharmacodynamic effect of blocking the formation and release of chylomicrons from the intestine into the bloodstream. europa.eueuropa.eu

| Lipid Component | Observed Effect | Reference |

|---|---|---|

| Triglycerides | Markedly decreased serum levels | europa.eueuropa.eu |

| Phospholipids | Markedly decreased serum levels | europa.eu |

| Cholesterol | Markedly decreased serum levels | europa.eueuropa.eu |

Endocrine and Metabolic System Interactions

Beyond its primary effects on lipid metabolism, this compound exhibits interactions with various endocrine and metabolic pathways. The highest tissue concentrations of the compound and its metabolites are found in the adrenal glands and the liver, suggesting potential for engagement with systems regulated by these organs. europa.eueuropa.eu

Cytochrome P450 System Engagement and Vitamin D3 Metabolism Pathways

This compound has been shown to interact with the metabolic pathways of vitamin D3. The activation and catabolism of vitamin D3 are catalyzed by a series of cytochrome P450 (CYP450) enzymes. Studies indicate that the concentration of this compound required to inhibit vitamin D3 activation is approximately 13 times higher, and to inhibit its catabolism is about 40 times higher, than the concentration needed for effective MTP inhibition. This suggests that while an interaction exists, it is less potent than the compound's primary therapeutic action.

Cortisol and Renin Activity Modulation at Therapeutic Concentrations

There is limited evidence in the available scientific literature to suggest a direct and significant modulation of cortisol levels by this compound at therapeutic concentrations. While the compound accumulates in the adrenal glands, which are responsible for cortisol production, specific studies detailing the impact on cortisol secretion are lacking. europa.eueuropa.eu

Similarly, the effect on the renin-angiotensin-aldosterone system appears to be minimal or inconsistent. One study noted no adverse effects on the renin-aldosterone system, although instances of elevated potassium were reported in some studies, which could indirectly relate to this system. europa.eu However, direct evidence for a consistent modulation of plasma renin activity at therapeutic concentrations is not established.

Aldosterone (B195564) Level Regulation in Animal Models

The effect of this compound on aldosterone levels appears to be species-dependent. In rat models, this compound demonstrated a dose-dependent reduction in serum aldosterone, with female rats showing greater sensitivity to this effect. In contrast, studies in dogs receiving treatment for three months did not show a relevant impact on aldosterone concentrations. europa.eu The data regarding aldosterone modulation in dogs have been described as somewhat conflicting and not always reproducible. europa.eu

| System/Hormone | Finding | Animal Model | Reference |

|---|---|---|---|

| Vitamin D3 Metabolism | Inhibition of activation and catabolism at concentrations higher than required for MTP inhibition. | Not Specified | europa.eu |

| Cortisol | No direct evidence of significant modulation at therapeutic concentrations. | Not Specified | N/A |

| Renin Activity | No significant adverse effects noted in one study; data considered conflicting. | Dog | europa.eu |

| Aldosterone | Dose-dependent reduction in serum levels. | Rat | europa.eu |

| No relevant effect observed in a 3-month study. | Dog | europa.eu |

Lipid-Soluble Vitamin Absorption Dynamics (e.g., Vitamin A, Vitamin E)

Due to its mechanism of inhibiting fat absorption, this compound has the potential to decrease the absorption of lipid-soluble vitamins, such as Vitamin A and Vitamin E. europa.eu The absorption of these vitamins is intrinsically linked to the absorption of dietary fats. aging-longevity.org.uajpccr.eufao.org

Studies in dogs treated with this compound have shown a discernible but modest decrease in the absorption of both Vitamin A and Vitamin E. europa.eu However, it is noteworthy that in these studies, the serum levels of these vitamins did not fall below the lower limit of the normal range. europa.eu The clinical significance of this reduction in absorption is considered to be minimal, particularly in the context of short-term treatment schedules. europa.eu The fact that this compound does not completely block lipid uptake contributes to the continued, albeit reduced, absorption of these essential nutrients. europa.eu

Table 1: Research Findings on this compound's Effect on Lipid-Soluble Vitamin Absorption

| Vitamin | Effect on Absorption | Serum Level Observations | Clinical Relevance |

| Vitamin A | Somewhat decreased | Values remained within the normal range | Not considered clinically relevant in short-term treatment europa.eu |

| Vitamin E | Somewhat decreased | Values remained within the normal range | Not considered clinically relevant in short-term treatment europa.eu |

This table is based on data from studies in dogs and may not be directly extrapolated to other species.

Electrolyte Homeostasis Disturbances (e.g., Serum Calcium, Serum Potassium)

Electrolytes are essential minerals that play a critical role in various physiological functions, and imbalances can lead to significant health issues. healthline.commedicalnewstoday.com The administration of this compound has been associated with certain disturbances in electrolyte homeostasis, specifically affecting serum calcium and potassium levels. europa.eueuropa.eu

Decreased serum calcium levels have been a recurring observation in toxicity and tolerance studies involving dogs, particularly with prolonged treatment at therapeutic doses. europa.eu One proposed mechanism for this decrease is its potential link to hypoalbuminemia, as a significant portion of serum calcium is bound to albumin. europa.eueclinpath.com

The impact of this compound on serum potassium is less consistent. Some studies have reported elevated potassium levels (hyperkalemia). europa.eueuropa.eu Conversely, field trials in the EU and US did not show a statistically significant effect on serum potassium levels in dogs treated with this compound compared to a placebo. europa.eu The data on potassium levels are therefore somewhat conflicting and may be influenced by factors such as species, sex, and study duration. europa.eu For instance, female rats were found to be more sensitive to changes in aldosterone levels, which can influence potassium concentrations. europa.eu

Table 2: Research Findings on this compound's Effect on Electrolyte Homeostasis

| Electrolyte | Observed Effect | Potential Mechanism/Contributing Factors | Study Findings |

| Serum Calcium | Decreased levels (Hypocalcemia) | Possibly related to hypoalbuminemia europa.eu | A common observation in toxicity and tolerance studies in dogs, especially with prolonged treatment europa.eu |

| Serum Potassium | Elevated levels (Hyperkalemia) in some studies | Possible effect on aldosterone europa.eu | Elevated levels noted in a 2-month safety study in dogs europa.eu; however, no significant effect was seen in EU and US field trials compared to placebo europa.eu |

This table summarizes findings from various studies and highlights the variability in observed effects, particularly for serum potassium.

Pharmacokinetic Characterization

Absorption Dynamics and Oral Bioavailability

Following oral administration, mitratapide is rapidly absorbed. europa.eu In dogs, maximum plasma concentrations (Cmax) of the parent compound are typically observed within 3 to 5 hours after a single oral dose. europa.eu The bioavailability of this compound, when considering the parent compound and its metabolites, ranges from 55% to 69% after oral administration. europa.eu However, another analysis calculated the bioavailability of the parent compound alone to be lower, in the range of 16.2% to 21.2%. europa.eu

The presence of food influences the absorption and subsequent plasma concentrations. Studies have shown that administering this compound with food leads to lower plasma concentrations of both the parent compound and its metabolites compared to administration in a fasted state. europa.eu Despite the lower plasma levels, optimal efficacy is achieved when the compound is given with food. europa.eu this compound and its metabolites exhibit very high binding to plasma proteins, exceeding 99%. europa.eu

A study in fed dogs provides specific values for a single dose. europa.eu

| Compound | Time to Cmax (Tmax) | Average Cmax |

|---|---|---|

| This compound (Parent) | 3.5 hours | 0.012 µg/ml |

| Sulphoxide Metabolites (M1 and M2) | 6.5 and 8.5 hours | 0.0136 µg/ml and 0.0168 µg/ml |

| Sulphone Metabolite (M3) | 17.5 hours | 0.0092 µg/ml |

Biotransformation Pathways and Metabolite Formation

This compound undergoes extensive metabolism, primarily through sulphoxidation. europa.eu This process results in the formation of three main active metabolites: two sulphoxide metabolites (referred to as M1 and M2) and one sulphone metabolite (M3). europa.eueuropa.eu These three metabolites are significant, accounting for up to 90% of the total drug exposure within a 24-hour period. europa.eu The primary route of excretion for this compound and its metabolites is through the feces, which accounts for 80-90% of the total dose. europa.eu

The terminal plasma half-life varies considerably between the parent compound and its metabolites. europa.eu

| Compound | Half-Life (t½) |

|---|---|

| This compound (Parent) | 6.3 hours |

| Sulphoxide Metabolite (M1) | 9.8 hours |

| Sulphoxide Metabolite (M2) | 11.7 hours |

| Sulphone Metabolite (M3) | 44.7 hours |

This compound is subject to a significant first-pass effect, a phenomenon where the concentration of a drug is reduced before it reaches the systemic circulation. europa.euwikipedia.org This presystemic metabolism occurs primarily in the liver and gut wall. europa.euwikipedia.org Evidence for this is seen in the observation that the peak plasma concentrations of its three main metabolites were reached approximately twice as fast after oral dosing compared to intravenous dosing. europa.eu This indicates that a substantial portion of the absorbed this compound is rapidly metabolized in the liver before it can be distributed throughout the body. europa.eu This extensive first-pass metabolism contributes to the lower bioavailability of the parent compound when administered orally. pharmacologycanada.org

The metabolites of this compound are not inactive byproducts; they possess significant pharmacological activity. europa.eueuropa.eu Specifically, the sulphoxide metabolites (M1 and M2) and the sulphone metabolite (M3) are active. europa.eueuropa.eu The mechanism of action for this compound involves the inhibition of the microsomal triglyceride transfer protein (MTP), which is essential for the assembly and secretion of triglyceride-rich lipoproteins in the intestine and liver. wikipedia.orgorionpharma.com This inhibition at the level of the enterocyte blocks the absorption of dietary lipids. europa.euorionpharma.com The principal metabolites also possess this MTP-inhibiting activity. europa.eu An important pharmacokinetic observation is the inverse relationship between the plasma concentrations of the parent compound and the reduction in triglyceride uptake after a meal, underscoring the local action in the gut. europa.eu

First-Pass Metabolism Characteristics

Tissue Distribution Profile

Following absorption, this compound and its active metabolites are distributed to a wide range of tissues. europa.eu They bind extensively to plasma proteins (>99%) and subsequently move into the tissues. europa.eu However, the distribution is not uniform, with certain tissues showing significantly higher concentrations. europa.eueuropa.eu Concentrations in muscle, fat, and the brain are typically low. europa.eu The lack of significant exposure in the brain excludes a central effect of the compound. europa.eu

After multiple doses, the highest concentrations of this compound and its metabolites are found in the liver and the jejunum (a section of the small intestine). europa.eu This preferential distribution is consistent with its mechanism of action, which is centered on inhibiting MTP in the enterocytes of the intestine and its significant first-pass metabolism in the liver. europa.euorionpharma.com Histopathological analysis confirms the local effect, showing an accumulation of triglycerides within enterocytes. europa.eu

Besides the liver and intestine, the adrenal glands also show the highest concentrations of this compound and its metabolites after repeated dosing. europa.eueuropa.eu The adrenal cortex is responsible for producing various steroid hormones, including mineralocorticoids (like aldosterone) and glucocorticoids. wikipedia.org this compound is eliminated from most tissues at a rate similar to its elimination from plasma; however, the adrenal glands are an exception. europa.eu Studies have noted species and sex differences in the effect of this compound on adrenal function, particularly concerning aldosterone (B195564) levels, with female rats being the most sensitive. europa.eu

Limited Distribution to Adipose Tissue, Muscle, Neural Tissues, and Fetus

Following oral administration, this compound and its active metabolites are distributed to a variety of tissues. europa.eu However, the distribution is not uniform throughout the body. Studies have consistently shown that concentrations of the parent compound and its metabolites are typically low in muscle, fat, and the brain. europa.eu This limited distribution to neural tissue indicates that this compound does not exert its effects centrally. europa.eu

Furthermore, developmental toxicity studies in laboratory animals have provided insight into fetal exposure. The concentrations of this compound and its metabolites found in the fetus were low. europa.eu This suggests limited placental transfer of the compound. While the highest concentrations of the drug after multiple doses are found in organs like the adrenal glands, liver, and the mucosa of the small intestine, its presence in adipose tissue, muscle, and neural tissues remains minimal. europa.eueuropa.eu This targeted distribution profile is a key aspect of its pharmacokinetic behavior.

Table 1: Tissue Distribution of this compound

| Tissue | Observed Concentration Level | Reference |

|---|---|---|

| Adipose Tissue (Fat) | Low | europa.eu |

| Muscle | Low | europa.eu |

| Brain | No exposure/Low | europa.eueuropa.eu |

| Fetus | Low | europa.eu |

| Liver | High | europa.eueuropa.eu |

| Adrenal Glands | High | europa.eueuropa.eu |

| Jejunum | High | europa.eu |

Elimination Pathways and Excretion Profile (Faecal and Urinary Excretion)

The elimination of this compound from the body is characterized as rapid and occurs predominantly through the faecal route. europa.eu This is consistent with its mechanism of action, which involves inhibiting fat absorption in the intestine. A significant portion of the administered dose is excreted in the feces. europa.eu

A study involving a single oral dose of radiolabelled this compound in rats demonstrated that the primary route of excretion is via the faeces, accounting for up to 80-90% of the total administered dose. europa.eu This high percentage of faecal excretion underscores the limited systemic absorption and the localized effect of the drug within the gastrointestinal tract. Urinary excretion, by contrast, represents a minor pathway for the elimination of this compound and its metabolites.

The parent compound, this compound, is extensively metabolized, primarily through sulphoxidation, into three main active metabolites (M1, M2, and M3). europa.eueuropa.eu The elimination half-lives of these metabolites are considerably longer than that of the parent compound. europa.eu

Table 2: Elimination Characteristics of this compound and its Metabolites

| Compound/Metabolite | Terminal Plasma Half-Life (approx.) | Primary Excretion Route | Percentage of Dose via Faecal Route (in rats) | Reference |

|---|---|---|---|---|

| This compound (Parent) | 6.3 hours | Faecal | 80-90% | europa.eueuropa.eu |

| Sulphoxide Metabolite (M1) | 9.8 hours | Faecal | 80-90% | europa.eueuropa.eu |

| Sulphoxide Metabolite (M2) | 11.7 hours | Faecal | 80-90% | europa.eueuropa.eu |

Challenges in Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Analysis

Establishing a direct and simple correlation between the plasma concentrations of this compound (pharmacokinetics) and its observed effects (pharmacodynamics) presents several challenges. The relationship is not straightforward, as evidenced by findings related to food effects and the compound's dual mechanism of action. europa.eunih.gov

One significant challenge arises from the influence of food on the drug's bioavailability and efficacy. Preliminary data showed that higher plasma exposure to this compound and its metabolites occurred in dogs that had consumed little to no food before dosing compared to those that were fed. europa.eu Paradoxically, a subsequent laboratory study found that the therapeutic efficacy of this compound was greater when administered with food. europa.eu This disconnect—where lower plasma concentrations are associated with a better therapeutic outcome—complicates the establishment of a clear PK/PD model, which typically assumes a direct relationship between drug concentration and effect.

Preclinical Research and Translational Models

In Vitro Studies and Cellular Models of MTP Inhibition

The primary mechanism of mitratapide is the inhibition of the microsomal triglyceride transfer protein (MTP). wikipedia.org MTP is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes. medchemexpress.com Its fundamental role is to facilitate the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. medchemexpress.comnih.gov MTP achieves this by transferring lipids, including triglycerides and cholesterol esters, to nascent apoB molecules. nih.gov

The inhibitory action of compounds like this compound has been characterized in various cellular models. For instance, research on MTP's broader biological roles has utilized human monocyte cell lines (U937) and dendritic cells. nih.gov In these models, chemical inhibition or genetic silencing of MTP was shown to significantly reduce the presentation of specific glycolipid antigens. nih.gov This demonstrates the utility of cellular systems in confirming the functional consequences of MTP inhibition. While specific data on this compound's inhibitory concentration (IC50) is not detailed in the provided results, other potent MTP inhibitors like Lomitapide have demonstrated IC50 values as low as 8 nM in vitro, illustrating the high degree of potency that can be achieved with this class of compounds. medchemexpress.com The administration of this compound to dogs leads to observable effects at the cellular level, specifically an increased presence of triglyceride-containing droplets within enterocytes, which is a direct consequence of MTP inhibition blocking the normal pathway for dietary lipid uptake. europa.eu

Animal Model Efficacy Studies

Animal models were crucial for establishing the therapeutic potential of this compound, particularly in target species and for understanding its broader metabolic implications.

Canine models of obesity have been central to demonstrating this compound's efficacy. In a key study involving obese Beagle dogs, treatment with this compound resulted in significant and clinically relevant improvements in several metabolic and physical parameters. nih.gov The primary objective was to confirm that the induced weight loss was due to a reduction in fat mass. nih.gov

Using dual-energy X-ray absorptiometry (DEXA) for body composition analysis, the study found that treated dogs lost an average of 41.6% of their initial body fat mass. nih.gov This was accompanied by a mean body weight loss of 14.2% and a mean reduction in pelvic circumference of 15.2%. nih.gov Importantly, the loss of lean tissue and bone mineral content was minimal, indicating that the weight reduction was primarily from adipose tissue. nih.gov

Table 1: Efficacy of this compound in Obese Beagle Models

| Parameter | Mean Reduction | Key Findings | Reference |

| Body Fat Mass | 41.6% | Loss was primarily from adipose tissue, returning body fat percentage to a normal range. | nih.gov |

| Body Weight | 14.2% | Clinically relevant and statistically significant loss of total body weight. | nih.gov |

| Pelvic Circumference | 15.2% | Significant reduction in body measurements, correlating with fat loss. | nih.gov |

| Glucose Tolerance | Improved | Insulin (B600854) sensitivity was increased in 4 out of 5 dogs with baseline insulin resistance. | nih.gov |

| Blood Pressure | Decreased | Diastolic blood pressure was significantly lower in dogs treated with this compound compared to diet-only group. | researchgate.net |

| Total Cholesterol | Decreased | Levels were significantly lower in the this compound group, indicating a beneficial effect on hyperlipidemia. | researchgate.netnih.gov |

Rodent models, such as mice and rats, are standard in preclinical research due to their physiological similarities to humans, cost-effectiveness, and short life cycles. nih.gov They are often used for initial efficacy screening and for comparative toxicology assessments. In the preclinical evaluation of this compound, studies in rodents provided important safety data. It was noted that rats were more sensitive to the adverse effects of this compound than mice in some studies. europa.eu Furthermore, mortalities were reported only following intravenous administration in rats, highlighting a species- and route-dependent toxicity profile. europa.eu This type of comparative data is essential for understanding the potential risks of a new chemical entity across different biological systems.

There is increasing use of large animal models, particularly dogs, in metabolic research because their physiological and metabolic responses can more closely mimic those of humans compared to rodents. Specifically, the dog has been established as a valuable translational model for studying diseases related to the human "Western diet," which is typically high in fats and simple sugars. nih.gov

Research has shown that feeding healthy dogs a high-calorie Western diet can induce key features of metabolic syndrome (MetS) as seen in humans. nih.gov These canine models develop obesity, hyperlipidemia, impaired insulin sensitivity, and elevated blood pressure. nih.gov This diet-induced responsiveness makes the dog a clinically relevant model for investigating the pathophysiology of Western diet-related diseases and for testing the efficacy of novel therapeutic interventions intended for human health. nih.gov

Rodent Models for Efficacy and Comparative Toxicity Assessment

Preclinical Safety and Toxicology Assessments

Evaluating the safety of a new compound is a critical component of preclinical development, involving a tiered approach to identify potential hazards.

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. Regulatory guidelines generally recommend that a compound's acute toxicity is evaluated in at least two mammalian species. europa.eu

For this compound, acute toxicity was characterized in the target species, the dog, at dose rates well in excess of the intended therapeutic dose. europa.eu These studies indicated that the safety margin following acute oral exposure is very high. europa.eu When overdoses did occur in dogs, the observed clinical signs included softened or liquid feces, vomiting, salivation, and anorexia. europa.eu In comparative studies, rats were found to be a more sensitive species than mice, and mortalities were noted in rats but only when the compound was administered intravenously. europa.eu

Repeat-Dose Toxicity Profiling and Cumulative Exposure Assessment

A number of repeat-dose toxicity studies have been conducted to characterize the toxicological profile of this compound in various species. europa.eu These studies, with treatment periods ranging from two weeks to three months, have demonstrated reproducible results, largely independent of study duration or dose rate. europa.eu

In these studies, this compound was generally well-tolerated at the recommended therapeutic dose. europa.eu However, at higher dose rates, effects such as soft feces, decreased food intake, and reduced body weight gain were observed. europa.eu In some studies, rats were noted to be more sensitive to the adverse effects of this compound than mice. europa.eu Total exposure to this compound and its metabolites has been observed to be 1.7 to 2.4 times higher in female rats compared to males, which suggests a more pronounced metabolism in males. europa.eu

The cumulative exposure assessment indicates that this compound is eliminated from most tissues at a rate similar to its elimination from plasma. europa.eu The plasma half-life of the parent compound is approximately 6 hours, while its metabolites (M1, M2, and M3) have longer half-lives ranging from 9 to 45 hours. europa.eu

Reproductive and Developmental Toxicology Studies

The potential for reproductive and developmental toxicity has been evaluated through a series of studies. A single-generation reproductive toxicity study revealed no adverse effects of this compound on key reproductive parameters. europa.eu Specifically, copulation rates, fertility rates, the number of fetuses, and pre- and post-implantation losses were all unaffected by treatment. europa.eu

Furthermore, two GLP-compliant developmental toxicity studies were conducted in rats and rabbits. europa.eu While evidence of maternal toxicity and some impact on reproductive performance was noted at high dose rates, the effects observed at dose levels well above the therapeutic range were limited to minor variations and deviations. europa.eu

Mutagenicity and Teratogenicity Assessments (In Vivo and In Vitro)

This compound has been evaluated in a battery of mutagenicity tests to assess its potential to cause genetic mutations. europa.eu Across these studies, this compound did not show any clear evidence of mutagenic potential. europa.eu It was specifically considered negative in the mouse lymphoma assay. europa.eu Based on the negative mutagenicity findings and the absence of any known structural alerts for carcinogenicity, dedicated carcinogenicity studies were not deemed necessary. europa.eu

In terms of teratogenicity, developmental toxicity studies in rats and rabbits did not reveal significant teratogenic effects at dose levels relevant to therapeutic use. europa.eu Although some developmental variations were seen at high dose rates that also induced maternal toxicity, there was no indication of teratogenic potential at lower doses. europa.eu

Impact on Haematological and Biochemical Parameters

Repeat-dose toxicity studies have shown that this compound can influence several haematological and biochemical parameters, particularly at higher dose levels.

Haematological Parameters: At high dose rates, reductions in white blood cell values have been observed in animal models. europa.eu Effects on the bone marrow and thymus were also evident in high-dose groups in some studies. europa.eu However, these changes were generally reversible, with findings normalizing or showing a trend towards reversal within two weeks after the cessation of treatment. europa.eu

Biochemical Parameters: Changes in serum biochemical markers are a notable finding in preclinical studies.

Lipids: Consistent with its mechanism of action, this compound administration leads to dose-dependent decreases in serum cholesterol and triglycerides. europa.eu

Hepatic Transaminases: Increases in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) have been detected. europa.eu However, these elevations were not associated with histopathological evidence of liver cell degeneration and were reversible. europa.eu

Serum Proteins and Other Markers: Decreases in serum albumin, globulin, and total protein have been reported in laboratory studies. europa.eu Reductions in alkaline phosphatase (ALP) and calcium were also detected. europa.eu In some studies, elevated potassium values were noted. europa.eu These findings typically normalized or began to reverse within two weeks after treatment ended. europa.eu

| Parameter | Observed Change | Reversibility | Reference |

|---|---|---|---|

| Triglycerides | Decrease | Expected Pharmacological Effect | europa.eueuropa.eu |

| Cholesterol | Decrease | Expected Pharmacological Effect | europa.eueuropa.eu |

| Alanine Aminotransferase (ALT) | Increase | Yes | europa.eueuropa.eu |

| Aspartate Aminotransferase (AST) | Increase | Yes | europa.eueuropa.eu |

| Albumin | Decrease | Yes | europa.eueuropa.eu |

| Globulin | Decrease | Yes | europa.eueuropa.eu |

| Total Protein | Decrease | Yes | europa.eueuropa.eu |

| Alkaline Phosphatase (ALP) | Decrease | Yes | europa.eu |

| Calcium | Decrease | Yes | europa.eu |

| Potassium | Increase (in some studies) | Not specified | europa.eu |

Histopathological Observations

Histopathological examinations in preclinical toxicology studies have revealed findings primarily in the intestines and liver, which are consistent with the compound's mechanism of action.

The most prominent finding is the accumulation of lipids within the enterocytes (the cells lining the small intestine). europa.eueuropa.eu This is observed as vacuolation or the presence of lipid droplets and is a direct consequence of the inhibition of the microsomal triglyceride transfer protein (MTP). europa.eu This phenomenon provides physical evidence of the compound's primary pharmacodynamic effect. europa.eu At higher doses, a thickening of the small intestine wall has also been noted. europa.eu

In the liver, vacuolation and lipid droplet deposition have also been observed. europa.eu However, the increases in liver enzymes (ALT and AST) were not accompanied by histopathological evidence of hepatocyte degeneration, suggesting a functional change rather than cellular damage. europa.eu

Changes in organ weight were generally confined to studies using relatively high dose rates. europa.eu

| Organ | Finding | Associated Mechanism | Reference |

|---|---|---|---|

| Small Intestine | Vacuolation / Lipid Droplet Deposition in Enterocytes | Inhibition of MTP leading to reduced lipid transport | europa.eueuropa.eu |

| Small Intestine | Thickening of intestinal wall (at high doses) | Not specified | europa.eu |

| Liver | Vacuolation / Lipid Droplet Deposition | Pharmacological effect | europa.eu |

Toxicological Qualification of Impurities

During the manufacturing process of this compound, two impurities were identified at concentrations that exceeded the standard VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) qualification threshold of 0.5%. europa.eu Consequently, a toxicological qualification was conducted for these impurities. europa.eu

The qualification was supported by GLP toxicity studies. europa.eu Justification for not conducting an additional Ames test for one of the impurities, even when its concentration approached the upper limit, was provided. europa.eu This justification was based on the impurity being a closely-related degradation product of this compound, the very similar chemical structures of the impurity and the parent compound, and the lack of any additional structural alerts for mutagenicity. europa.eu Impurities that are also identified as major metabolites in animal and/or human studies are generally considered qualified from a toxicological perspective. nih.gov

Clinical Research Findings and Efficacy Pathways

Weight Management Efficacy in Target Species

Clinical studies in dogs have demonstrated that mitratapide is an effective aid for managing overweight and obesity. europa.euorionpharma.com The primary target species for this compound is adult dogs. europa.eu Research indicates that treatment with this compound, as part of a comprehensive weight management program, leads to significant weight reduction. orionpharma.comeuropa.eu

A primary objective in obesity treatment is the preferential loss of fat mass while preserving metabolically active lean body mass. Clinical research confirms that weight loss induced by this compound is primarily the result of reducing adipose tissue. nih.govnih.gov

In a study involving obese Beagle dogs, treatment with this compound led to a substantial and clinically relevant reduction in body fat. nih.gov The findings showed an average loss of approximately 41.6% of the initial body fat mass. nih.govsemanticscholar.org Crucially, the research demonstrated that lean body mass and bone mineral content remained largely unaffected and constant throughout the treatment period. nih.gov This selective reduction of fat tissue underscores the compound's targeted efficacy in improving body composition, which is a significant health benefit as excess adipose tissue is linked to various comorbidities. nih.gov

To accurately quantify changes in body composition, clinical studies on this compound have employed sophisticated methodologies. Dual-energy X-ray absorptiometry (DEXA) has been a key tool in this research. nih.govresearchgate.net DEXA is considered a gold standard for body composition analysis, as it can precisely differentiate and quantify fat mass, lean body mass, and bone mineral content. iowaradiology.comdexafit.com

In studies evaluating this compound, DEXA scans were performed before and after the treatment schedule to compare the body composition of the subjects. nih.govresearchgate.net The use of DEXA provided definitive evidence that the observed weight loss was attributable to a decline in fat mass, while other body compartments were preserved. nih.gov This level of detailed analysis is critical for validating the therapeutic efficacy of a weight management agent beyond simple scale weight. nih.goviowaradiology.com

| Parameter | Mean Change Post-Treatment | Reference |

|---|---|---|

| Body Fat Mass | -41.6% | nih.govsemanticscholar.org |

| Lean Body Mass | Remained relatively constant | nih.gov |

| Bone Mineral Content | Remained relatively constant | nih.gov |

| Total Body Weight | -14.2% | nih.gov |

The sustained effect of this compound on weight management has been evaluated in field trials. europa.eu These studies utilized an intermittent treatment schedule, typically involving two 21-day treatment periods separated by a 14-day non-treatment interval. europa.eu

The pattern of weight loss was characteristic: the most significant reduction occurred within the first three weeks of treatment. europa.eu During the two-week break from the medication, body weight remained stable, and a further, smaller decrease was observed during the second treatment period. europa.eu This suggests that the efficacy can be maintained over a structured treatment course. However, researchers emphasize that long-term success and the prevention of rebound weight gain are critically dependent on the concurrent implementation of close dietary management. europa.eu In both EU and US field studies, the number of individual dogs achieving a weight loss of more than 7.5% was approximately four times higher in the this compound-treated groups compared to placebo groups, highlighting a clear clinical advantage. europa.eu

Body Composition Analysis Methodologies (e.g., DEXA-based assessments)

Metabolic Health Improvements

Beyond weight loss, the clinical efficacy of this compound extends to improvements in key metabolic health markers, which are often compromised in obese individuals.

Obesity is frequently associated with impaired insulin (B600854) sensitivity. nih.gov Research suggests that weight loss achieved with this compound can help mitigate this issue. In a study of obese dogs, five of the six subjects showed impaired insulin sensitivity at baseline. nih.gov Following the this compound treatment schedule, four of these five dogs demonstrated an increase in insulin sensitivity. nih.gov These findings indicate that this compound may help to reverse insulin resistance in obese dogs. nih.govsemanticscholar.org

Another study also observed a significant reduction in blood glucose levels in dogs undergoing a weight loss program that included this compound. nih.gov While the reduction was not statistically different from the diet-only control group, it points towards a beneficial effect on glucose metabolism and suggests that weight loss can help manage conditions related to insulin resistance. nih.govresearchgate.net

| Parameter | Group | Mean Reduction (%) | Reference |

|---|---|---|---|

| Glucose | Control (Diet Only) | 6.9 ± 5.0 | nih.gov |

| This compound + Diet | 10.3 ± 9.3 | nih.gov | |

| Total Cholesterol | Control (Diet Only) | 20.8 ± 10.3 | nih.gov |

| This compound + Diet | 28.5 ± 11.5* | nih.gov |

Hypertension is a common comorbidity of obesity in dogs. nih.gov Clinical studies have investigated the effect of this compound on blood pressure as part of a weight management program. In a study of 36 obese dogs, subjects in both a diet-only group and a diet-plus-mitratapide group presented with systolic and diastolic blood pressures above the normal range at the beginning of the trial. nih.govnih.gov

After an 85-day weight loss program, blood pressure values decreased to within the normal range for dogs in both groups. nih.gov Notably, the reduction in diastolic blood pressure was statistically significantly greater in the group receiving this compound in addition to the diet. nih.govresearchgate.net These results suggest that while weight loss itself is effective in normalizing blood pressure, this compound may offer an additional beneficial effect, particularly on diastolic pressure. nih.gov

| Blood Pressure | Group | Mean Reduction (%) | Reference |

|---|---|---|---|

| Systolic | Control (Diet Only) | 12.6 ± 7.9 | nih.gov |

| This compound + Diet | 16.3 ± 8.1 | nih.gov | |

| Diastolic | Control (Diet Only) | 13.6 ± 12.0 | nih.gov |

| This compound + Diet | 26.5 ± 10.1* | nih.gov |

Serum Lipid Profile Amelioration (e.g., Total Cholesterol, Triglycerides, Alanine (B10760859) Aminotransferase Activity)

Clinical investigations into this compound have demonstrated its notable effects on the serum lipid profiles of treated subjects. Research highlights that this compound administration leads to significant reductions in key lipid and hepatic parameters, often exceeding the effects of dietary interventions alone.

A study involving obese dogs compared a group treated with a low-fat, high-fiber diet and this compound to a control group receiving only the specialized diet. europa.euresearchgate.net After 85 days, both groups showed a decrease in total cholesterol, triglycerides, and alanine aminotransferase (ALT) activity. europa.eu However, the reductions in total cholesterol and ALT were significantly more pronounced in the group receiving this compound. europa.euresearchgate.netscience.gov Furthermore, a statistically significant greater decrease in triglyceride levels was observed in the dogs treated with this compound compared to those on the diet-only regimen. researchgate.netscience.gov These findings suggest that this compound has a beneficial effect on lipid and hepatic parameters associated with obesity. science.gov The European Medicines Agency's (EMA) assessment report corroborates these findings, stating that this compound administration results in dose-dependent decreases in serum cholesterol and triglycerides.

Interactive Data Table: Effect of this compound on Serum Parameters

Below are the summarized findings from a comparative study on obese dogs.

| Parameter | Diet Only Group | Diet + this compound Group | Outcome | Citation |

| Total Cholesterol | Decreased | Decreased | Decrease was significantly greater in the this compound group. | europa.euresearchgate.netscience.gov |

| Triglycerides | Decreased | Decreased | Decrease was significantly greater in the this compound group. | researchgate.netscience.gov |

| Alanine Aminotransferase (ALT) | Decreased | Decreased | Decrease was significantly greater in the this compound group. | europa.euresearchgate.netscience.gov |

Markers of Oxidative Stress (e.g., Malondialdehyde)

Malondialdehyde (MDA) is a recognized biomarker for oxidative stress and lipid peroxidation. nih.govdntb.gov.ua Studies have shown that obesity in dogs can lead to increased plasma MDA, indicating a state of heightened oxidative stress. europa.eu

However, based on a review of the available scientific literature, no clinical studies have been identified that specifically investigate the direct effect of this compound administration on the levels of malondialdehyde or other specific markers of oxidative stress. Therefore, there is no available data to report on the amelioration of oxidative stress markers by this compound.

Comparative Efficacy with Non-Pharmacological Interventions (e.g., Dietary Modification)

The efficacy of this compound has been evaluated in direct comparison to non-pharmacological interventions, primarily dietary modification. In a key study, obese dogs were divided into two groups: one receiving a low-fat, high-fiber diet alone, and another receiving the same diet in conjunction with this compound. researchgate.net

Interactive Data Table: Comparative Efficacy of this compound vs. Dietary Modification

This table outlines the comparative results from a clinical study in obese dogs over an 85-day period.

| Efficacy Parameter | Dietary Modification Only | Dietary Modification + this compound | Comparative Finding | Citation |

| Weight Loss | Significant reduction | Significant reduction | No statistically significant difference between groups. | europa.euscience.gov |

| Blood Pressure | Decreased | Decreased | Diastolic blood pressure was significantly lower in the this compound group. | europa.eu |

| Lipid Profile | Improved | Improved | Total cholesterol and triglyceride reduction was significantly greater in the this compound group. | researchgate.netscience.gov |

| Hepatic Parameters (ALT) | Improved | Improved | Alanine Aminotransferase (ALT) reduction was significantly greater in the this compound group. | europa.euresearchgate.net |

Concomitant Therapeutic Compatibility Studies (e.g., Anti-Inflammatory Drugs, ACE Inhibitors)

The compatibility of this compound with other commonly used therapeutic agents has been a subject of clinical assessment. According to the European Medicines Agency's public assessment report for the this compound-containing product Yarvitan, specific drug interaction studies were conducted. europa.eu

Adverse Event Profiling and Mechanistic Understanding

Gastrointestinal System Adverse Events

The most frequently reported adverse effects of mitratapide treatment involve the gastrointestinal system. These manifestations are generally considered mild to moderate and often transient, resolving even with continued treatment in many cases. europa.eu

Clinical trial data has quantified the incidence of these events. Pooled data from studies involving 360 dogs revealed the following frequencies of gastrointestinal adverse reactions:

| Clinical Observation | This compound Group | Placebo Group |

| Occasional Vomiting (≤ 3 times) | 20.0% | 5.6% |

| Repeated Vomiting (> 3 times) | 10.0% | 2.2% |

| Diarrhea / Soft Stools | 10.0% | 4.4% |

| Anorexia / Decreased Appetite | 17.8% | 10.0% |

Data from 360 dogs over the whole treatment period. europa.eu

Mechanistic Basis for Gastrointestinal Effects

The gastrointestinal side effects of this compound are directly linked to its primary mode of action. europa.eu By inhibiting MTP in the enterocytes of the small intestine, this compound prevents the assembly and secretion of chylomicrons, leading to an accumulation of triglycerides within these cells. europa.eunih.gov This intracellular lipid accumulation is believed to trigger a cascade of events resulting in the observed adverse effects.

The phenomenon of vomiting, diarrhea, and soft stools is attributed to the physiological shedding of these enterocytes laden with triglyceride-filled lipid droplets into the feces. europa.eu This process is a natural turnover mechanism of the intestinal lining, which appears to be accelerated or made more pronounced by the lipid engorgement of the cells.

Furthermore, the sequestration of fat within the enterocytes is thought to induce the release of gastrointestinal peptides associated with satiety. nih.govnih.gov This contributes to a decreased appetite, which is also a commonly reported clinical observation. nih.govnih.gov

Bone Marrow and Thymic Observations and Resolution

Observations from preclinical safety studies have indicated effects on the bone marrow and thymus, particularly at high dose levels of this compound. europa.eu These changes included reductions in white blood cell values at high dose rates. europa.eu

Assessment of Small Intestinal Bacterial Overgrowth Risk

The potential for small intestinal bacterial overgrowth (SIBO) has been considered in the context of this compound's mechanism of action, which alters the lipid environment of the small intestine. europa.eu SIBO is a condition characterized by an excessive number of bacteria in the small intestine, which can lead to malabsorption and gastrointestinal symptoms. mayoclinic.orgnih.gov

Influence on Ocular and Urinary System Parameters

Based on the available data, treatment with this compound has not been shown to have an effect on various urinary parameters or on ophthalmological findings. europa.eu Studies have specifically reported no adverse effects on the urinary system. europa.eu

Regulatory Science and Post Market Surveillance Considerations

Regulatory Approval Processes and Scientific Data Requirements for Veterinary Pharmaceuticals

The authorization of veterinary medicinal products like Mitratapide within major regulatory jurisdictions such as the European Union and the United States follows a rigorous and data-intensive process. animalhealtheurope.eufda.gov In the EU, veterinary products can be authorized via a national procedure, a mutual recognition procedure (MRP), a decentralized procedure, or a centralized procedure. pei.de The centralized procedure, overseen by the European Medicines Agency (EMA), is mandatory for certain innovative products, including those with a new active substance. animalhealtheurope.eu For this compound, marketed as Yarvitan, the centralized procedure was utilized, leading to a marketing authorization valid throughout the EU. orionpharma.comwikipedia.org

The scientific data required for approval is extensive, covering three core criteria: Quality, Safety, and Efficacy. animalhealtheurope.eu The drug sponsor must provide a comprehensive dossier of information for evaluation by regulatory bodies like the EMA's Committee for Veterinary Medicinal Products (CVMP) or the FDA's Center for Veterinary Medicine (CVM). animalhealtheurope.eufda.gov

Key Scientific Data Requirements for this compound's Approval:

| Data Category | Description of Submitted Evidence for this compound |

| Quality | A detailed specification for the active substance, this compound, was provided as it is not listed in any pharmacopoeia. This included tests for appearance, identity, purity, and other characteristics. The manufacturing process was described, confirming the use of conventional pharmaceutical equipment and standard techniques. Stability data under VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) conditions were presented to establish the product's shelf-life. europa.eu |

| Target Animal Safety | Studies were conducted to demonstrate the drug's safety in the target species (dogs). These studies characterized the repeat-dose toxicity profile and established a margin of safety. Effects related to the mode of action, such as changes in serum parameters (phospholipids, cholesterol, triglycerides) and lipid deposition in the intestines and liver, were observed. fda.goveuropa.eu |

| Efficacy | Clinical studies demonstrated that this compound effectively reduces body weight in dogs. europa.eu The mechanism of action, inhibition of the microsomal triglyceride transfer protein (MTP) at the enterocyte level, was substantiated by pharmacodynamic studies showing reduced lipid absorption and a slight appetite-suppressing effect. europa.eunih.gov |

| Human Food Safety | As this compound is intended for use in companion animals (dogs), which are non-food-producing species, the requirements for establishing human food safety (e.g., Maximum Residue Limits) were not applicable. fda.govtga.gov.au |

| Pharmacology | The pharmacokinetic profile of this compound was well-characterized. It is rapidly absorbed after oral administration and is extensively metabolized into several active metabolites. europa.eueuropa.eu |

| Toxicology | A series of mutagenicity studies yielded negative results. Based on these findings and the absence of pre-neoplastic lesions in repeat-dose studies, carcinogenicity studies were not required. Reproductive toxicity studies showed no adverse effects on fertility or fetal development. europa.eu |

Post-Marketing Surveillance and Real-World Evidence Generation

Post-market surveillance (PMS) is a critical phase in the lifecycle of any pharmaceutical, involving the ongoing collection and analysis of data to monitor its safety and effectiveness in a real-world setting. arbormetrix.com This process allows for the detection of rare adverse events that may not have been apparent in the controlled environment of pre-authorization clinical trials. arbormetrix.com Real-world evidence (RWE), derived from the analysis of real-world data (RWD), is essential for fulfilling PMS requirements and updating the benefit-risk profile of a product. arbormetrix.comiqvia.com

For this compound, post-marketing activities would involve pharmacovigilance, which includes the spontaneous reporting of adverse drug reactions (ADRs) by veterinarians and pet owners. The data from pre-market clinical trials for Yarvitan provided a baseline for expected adverse reactions.

Adverse Reactions Observed in this compound Clinical Trials europa.eu

| Clinical Observation | This compound Group | Placebo Group |

| Vomiting (occasional) | 20.0% | 5.6% |

| Vomiting (repeated) | 10.0% | 2.2% |

| Diarrhoea / Soft Stools | 10.0% | 4.4% |

| Anorexia / Decreased Appetite | 17.8% | 10.0% |

| Lethargy / Weakness | 5.2% | 2.2% |

Data based on a pool of 360 dogs over the entire treatment period.

The collection of RWD through PMS can lead to significant regulatory actions. A notable event in this compound's history is that its marketing authorization in the European Union was withdrawn. wikipedia.orgnih.gov While the specific pharmacovigilance data leading to this decision are not detailed in the public assessment report, such actions are typically taken when the benefit-risk balance is no longer considered positive based on post-market experience.

Impurity Qualification and Toxicological Relevance in Regulatory Context

The control of impurities in pharmaceutical products is a fundamental aspect of ensuring their quality and safety. Regulatory guidelines, such as those from VICH, establish thresholds for reporting, identifying, and qualifying impurities. europa.eu Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. europa.eu

During the development of this compound, extensive analysis of potential impurities was conducted. europa.eu The control strategy was based on process knowledge and specifications for starting materials and the final active substance. europa.eu Notably, the regulatory dossier for Yarvitan revealed the presence of two specific impurities at concentrations that exceeded the VICH qualification threshold of 0.5%. europa.eu

Regulatory Approach to this compound Impurities:

| Impurity Aspect | Regulatory Finding and Action |

| Identification | Two impurities were detected at concentrations higher than the standard VICH qualification threshold. europa.eu |

| Qualification | A toxicological qualification was required and provided for these two impurities to demonstrate their safety at the proposed limits. The proposed limits were justified based on batch data and were qualified through Good Laboratory Practice (GLP) toxicity studies. europa.eu |

| Genotoxicity | An Ames test was conducted on a batch of product containing one of the impurities. Justification was provided for not conducting additional Ames tests. europa.eu Generally, genotoxic impurities are of high concern and subject to strict control, often based on a Threshold of Toxicological Concern (TTC), which for lifetime exposure is typically 1.5 µ g/day . labmanager.comaifa.gov.it |

| Control Strategy | The specifications for the active substance and the finished product include limits for specified and unspecified impurities, ensuring that their levels are controlled throughout the product's shelf life. europa.eu |

This rigorous approach ensures that even impurities present at levels above standard thresholds are thoroughly evaluated for toxicological relevance, safeguarding patient (animal) safety.

Environmental Risk Assessment Frameworks and Outcomes

Environmental Risk Assessment (ERA) is a mandatory component of the marketing authorization application for veterinary pharmaceuticals in the EU. efpia.eu The assessment follows a phased approach to determine the potential risk to the environment from the product's use. researchgate.net

Phase I: This initial assessment considers the potential for environmental exposure. If exposure is below a certain trigger value, or if the product's use pattern suggests low exposure, no further testing may be required. europa.eu

Phase II: If the Phase I assessment indicates a potential for environmental exposure, a more detailed Phase II (or Tier B) assessment is conducted. This involves generating data on the substance's environmental fate (persistence, degradation) and ecotoxicity. researchgate.net

For this compound, the ERA concluded at Phase I. europa.eu The justification was based on its intended use in individual companion animals, which is considered to result in low environmental exposure compared to use in large herds of food-producing animals. europa.eu

Summary of this compound's Environmental Risk Assessment: europa.eu

| ERA Component | Finding/Outcome |

| Assessment Level | The risk assessment stopped in Phase I. |

| Justification | The product is intended for use in individual companion animals, leading to low anticipated environmental exposure. |

| Excretion Profile | Approximately 85% of an administered dose is excreted in faeces, and 15% is eliminated in urine. |

| Active Residues | Both the parent compound (this compound) and its various metabolites are potent MTP-inhibitors, meaning they remain active upon excretion. |

| Conclusion | No particular environmental concerns were foreseen, and a Phase II assessment was deemed unnecessary. |

User Safety Assessments and Risk Mitigation Strategies for Product Handling

Ensuring the safety of the person administering a veterinary medicinal product is a key regulatory requirement. This involves a user safety assessment to identify potential risks and implement appropriate risk mitigation strategies. fao.orgwww.gov.uk

The assessment for this compound identified potential risks to users handling the product. europa.eu Toxicological data indicated that this compound can cause slight irritation to the skin and eyes, although it did not show potential for skin sensitization. europa.eu Based on this assessment, several risk mitigation measures were implemented.

User Safety and Risk Mitigation for this compound:

| Risk Identification | Mitigation Strategy |

| Accidental Ingestion | A warning in the Summary of Product Characteristics (SPC) advises users to seek medical advice immediately in case of accidental self-administration. The product was also presented in bottles with child-resistant screw caps. tga.gov.aueuropa.eu |

| Accidental Eye Contact | The SPC instructs users to flush the eye immediately with copious amounts of water if accidental contact occurs. europa.eu |

| Skin Contact | The product was identified as a slight skin irritant. europa.eu Standard good practices for handling veterinary medicines, such as washing hands after use, are typically recommended. |

These strategies, primarily centered on providing clear instructions and warnings in the product literature and appropriate packaging, were deemed satisfactory by regulatory authorities to ensure user safety during product handling. europa.eu

Academic Research Methodologies and Study Design Principles

Randomized Controlled Trial Designs in Veterinary Clinical Research

Randomized controlled trials (RCTs) are considered the gold standard for assessing the efficacy of new treatments. plos.org In the investigation of mitratapide, researchers have utilized RCTs to minimize bias and produce comparable study groups.

A key example is the European Union (EU) field trial, which was designed as a multicentre, randomized, placebo-controlled study with two parallel treatment groups of obese dogs. europa.eu The multicentre nature of the trial, involving multiple veterinary practices, enhances the generalizability of the findings to a broader population of client-owned dogs. rcvsknowledge.org In such studies, dogs meeting the inclusion criteria for obesity are randomly assigned to receive either this compound or a placebo. researchgate.net This random allocation is crucial as it helps to ensure that known and unknown confounding factors are distributed evenly between the treatment and control groups. plos.org

In one described study protocol, 36 obese dogs were randomly assigned to one of two groups: a control group receiving only a low-fat, high-fiber diet, and an intervention group receiving the same diet along with this compound. researchgate.net Similarly, major field trials in both Europe and the United States involved randomizing dogs to receive either this compound or a placebo, with approximately three in four dogs receiving the active compound. orionpharma.com This design allows for a direct comparison of the effects of this compound against a control, isolating the variable of interest.

Placebo-Controlled Study Paradigms and Blinding Strategies

The use of a placebo is a fundamental component of many clinical trials, allowing researchers to differentiate the pharmacological effects of a drug from the psychological or physiological effects of receiving a treatment (the placebo effect). nih.gov In the this compound field trials, the control group received a placebo, described as a pharmaceutical product from which the active ingredient had been removed, administered at the same volume and frequency as the active treatment. europa.euorionpharma.com

To prevent bias in the assessment of outcomes, these studies employed blinding strategies. plos.org The EU field trial for this compound was "blinded," meaning that individuals involved in the study, such as the dog owners and the assessing veterinarians, were unaware of which treatment each dog was receiving. europa.eu This is often referred to as double-blinding. strt.dk Blinding is critical because if an owner or veterinarian knows a dog is receiving the active treatment, their expectations could influence their assessment of outcomes like vitality or pain. plos.orgnih.gov In a veterinary context, the dispenser of the medication is typically the only individual aware of the treatment allocation, ensuring that those responsible for data collection and assessment remain unbiased. strt.dk

The integrity of blinding is essential for the validity of subjective outcome measures. For example, in the this compound field studies, while a significant difference in weight loss was observed, the secondary efficacy parameter of 'vitality' was not statistically significantly different between the groups, an outcome that is robustly supported by the blinded study design. europa.eu

Laboratory and Field Study Methodologies: Strengths and Limitations

The investigation of this compound has utilized both laboratory and field study methodologies, each offering distinct advantages and disadvantages. orionpharma.com

Laboratory Studies: Laboratory-based studies provide a highly controlled environment, which is their primary strength. researchgate.netpressbooks.pub In these settings, variables such as diet, exercise, and housing can be standardized for all subjects. This high degree of control (high internal validity) allows researchers to more confidently attribute observed effects to the intervention itself. For instance, a laboratory study involving obese Beagles was able to use Dual-energy X-ray absorptiometry (DEXA) to precisely measure changes in body composition, confirming that weight loss from this compound was primarily due to a reduction in adipose tissue, not lean body mass or bone mineral content. nih.gov This level of detailed, objective measurement is often impractical in a field setting.

However, the artificial nature of the laboratory environment can limit the generalizability of the findings to real-world conditions (lower external validity). pressbooks.pubpsychstory.co.uk

Field Studies: Field trials are conducted with client-owned animals in their natural environment. psychstory.co.uk Their key strength is high external validity, as the results are more likely to reflect the treatment's effectiveness in a typical clinical setting. pressbooks.pub The EU and US field trials for this compound involved a diverse population of obese dogs, making the results highly relevant to veterinary practitioners. europa.euorionpharma.com

The primary limitation of field studies is the lack of control over extraneous variables. researchgate.netpsychstory.co.uk Diet and exercise levels, for example, are managed by the owner and can vary significantly. This can introduce variability into the data and make it more difficult to isolate the treatment effect. A notable difference between this compound lab and field studies was the incidence of vomiting; it was only occasional in laboratory studies where the drug was given with a full meal, but higher in field trials where it was recommended to be given with a small amount of food before the main meal. europa.eu This highlights how real-world conditions can alter outcomes compared to a controlled lab setting.

The most robust research approach often involves using both methodologies, where findings from controlled lab studies can be tested and validated in real-world field trials. researchgate.net

Data Analysis and Statistical Interpretation in Clinical Research Studies

Following data collection, appropriate statistical analysis is essential for interpreting the results of clinical research. unibas.chcoursera.org In this compound studies, researchers measured a range of continuous variables to assess efficacy.

Key parameters measured included:

Body Weight and Composition: Body weight, pelvic circumference, and body fat percentage (via DEXA). nih.gov

Metabolic and Hepatic Parameters: Total cholesterol, triglycerides, glucose, alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP). researchgate.netpatsnap.com

Cardiovascular Parameters: Systolic and diastolic blood pressure. researchgate.net

In a study with a small sample size (six dogs), non-parametric tests like the Wilcoxon Signed Rank test were deemed most appropriate for statistical comparisons between baseline and post-treatment values. nih.gov This test was used to demonstrate that this compound treatment resulted in a statistically significant loss of body weight (mean 14.2%) and pelvic circumference (mean 15.2%). nih.gov

In larger field trials, statistical significance (often defined by a p-value < 0.05) is used to determine if the observed differences between the this compound and placebo groups are likely due to the treatment rather than chance. coursera.orgpcronline.com For example, in one study comparing a weight-loss diet alone to a diet plus this compound, diastolic blood pressure, total cholesterol, and alanine aminotransferase levels were found to be significantly lower in the this compound group. researchgate.netpatsnap.com Conversely, in the EU and US field trials, no statistically significant effect on serum potassium levels was observed in this compound-treated dogs compared to the placebo group. europa.eu

The interpretation of results also considers clinical relevance. While the mean weight reduction in field trials was modest (6-7%), the number of individual animals achieving a weight loss greater than 7.5% was approximately four times higher in the this compound group compared to the placebo group, indicating a clear clinical advantage. europa.eu

Table 1: Example of Research Findings from a this compound Laboratory Study in Obese Beagles Data extracted from a study involving six obese Beagle dogs. nih.gov

| Parameter | Measurement Point | Mean Value | Key Finding |

|---|---|---|---|

| Body Weight | Baseline vs. End of Study | 14.2% Reduction | Statistically significant weight loss. |

| Pelvic Circumference | Baseline vs. End of Study | 15.2% Reduction | Statistically significant reduction. |

| Body Fat Mass (DEXA) | Baseline vs. End of Study | 41.6% Reduction | Demonstrates loss of adipose tissue. |

| Lean Body Mass | Baseline vs. End of Study | Remained Constant | Indicates preservation of muscle tissue. |

Table 2: Comparison of End-of-Study Parameters in Obese Dogs Data from a randomized study comparing a low-fat/high-fiber diet alone (Control) vs. diet plus this compound (Intervention). researchgate.netpatsnap.com

| Parameter | Group | Result Compared to Control | Statistical Significance |

|---|---|---|---|

| Diastolic Blood Pressure | Intervention (this compound) | Significantly Lower | p < 0.05 |

| Total Cholesterol | Intervention (this compound) | Significantly Lower | p < 0.05 |

| Alanine Aminotransferase (ALT) | Intervention (this compound) | Significantly Lower | p < 0.05 |

| Body Weight Loss | Intervention (this compound) | No Significant Difference | Not Statistically Significant |

Translational Research Approaches in Veterinary Medicine and Comparative Biology

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. The study of this compound in dogs serves as an example of a translational approach within veterinary medicine and comparative biology.

The mechanism of action of this compound involves the inhibition of microsomal triglyceride transfer protein (MTP), a protein essential for the absorption of dietary fats. wikipedia.orgeuropa.eu MTP inhibitors have also been investigated for use in humans. Therefore, studying the effects of this compound in dogs, which share environmental and physiological similarities with humans regarding obesity, can provide valuable comparative insights.

Furthermore, research into this compound extended beyond simple weight loss to investigate its effects on obesity-related comorbidities. Studies explored whether weight loss induced by this compound could help reverse insulin (B600854) resistance, a condition linked to obesity in both dogs and humans. nih.govsemanticscholar.org This demonstrates a translational step from a primary therapeutic goal (weight loss) to understanding its impact on associated metabolic diseases, which has relevance for both species. Investigating how this compound affects parameters like blood pressure and lipid profiles further contributes to a broader understanding of MTP inhibition as a therapeutic strategy for metabolic syndrome. researchgate.netresearchgate.net

Research Gaps and Future Directions in Mitratapide Research

Long-Term Metabolic and Cardiovascular Outcomes Beyond Weight Reduction

A notable study comparing a weight-loss program with and without mitratapide found that the drug offered significant benefits for conditions associated with obesity. researchgate.netnih.gov Dogs treated with this compound showed a more significant decrease in diastolic blood pressure, total cholesterol, and alanine (B10760859) aminotransferase (ALT) levels compared to those on diet alone. researchgate.netnih.govnih.gov Furthermore, research suggests that weight loss induced by this compound may help reverse insulin (B600854) resistance in obese dogs with impaired insulin sensitivity. wikipedia.orgnih.govsemanticscholar.org

Despite these positive findings, research into the long-term cardiovascular and metabolic outcomes is limited. nih.gov Future studies should focus on longitudinal monitoring of patients post-treatment to determine if the observed improvements in blood pressure, lipid profiles, and glucose tolerance are sustained and if they translate into a reduced incidence of cardiovascular events, diabetes, or other metabolic diseases over the animal's lifespan. researchgate.net Drawing parallels from MTP inhibitors used in humans, such as lomitapide, which shows long-term efficacy in lowering cholesterol but also causes fluctuations in hepatic fat, underscores the need for long-term safety and benefit assessments for this compound. nih.gov